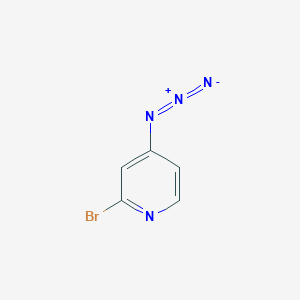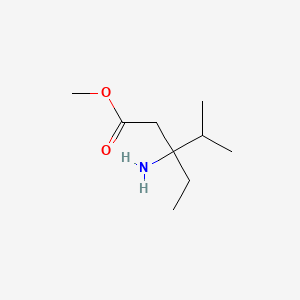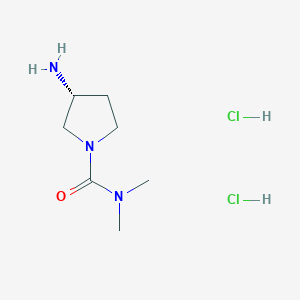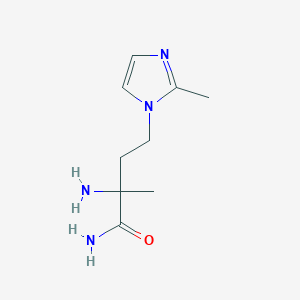
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol: is a chemical compound that features a morpholine ring attached to a triazole ring via an ethyl linker, with a methanol group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Morpholinoethyl Group: The morpholinoethyl group can be introduced through a nucleophilic substitution reaction where a morpholine derivative reacts with an appropriate electrophile.
Introduction of the Methanol Group: The methanol group can be added via a reduction reaction, where a suitable precursor is reduced to form the alcohol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction to form a dihydrotriazole derivative.
Substitution: The morpholinoethyl group can participate in substitution reactions, where the morpholine ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Drug Development:
Medicine:
Therapeutics: The compound can be explored for its therapeutic potential in treating various diseases.
Diagnostics: It may be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a building block in the production of various chemicals.
作用機序
The mechanism of action of (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, inhibiting their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
(1-(2-Morpholinoethyl)-1H-indole-3-carboxylic acid): This compound also features a morpholinoethyl group but has an indole ring instead of a triazole ring.
(1-(2-Morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dione): This compound has a naphthoquinone skeleton with a morpholinoethyl group.
Uniqueness:
Structural Features: The combination of a morpholine ring, triazole ring, and methanol group is unique to (1-(2-Morpholinoethyl)-1h-1,2,3-triazol-4-yl)methanol.
Reactivity: The presence of both nucleophilic and electrophilic sites within the molecule allows for diverse chemical reactions.
特性
分子式 |
C9H16N4O2 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
[1-(2-morpholin-4-ylethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C9H16N4O2/c14-8-9-7-13(11-10-9)2-1-12-3-5-15-6-4-12/h7,14H,1-6,8H2 |
InChIキー |
XVATYAHZQZVWGH-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C=C(N=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)

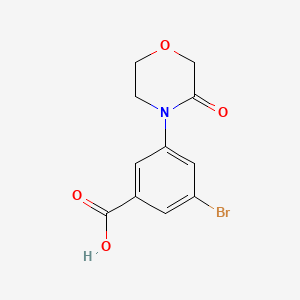

![(1S)-1-[5-(4-chlorophenyl)furan-2-yl]ethan-1-amine](/img/structure/B13626630.png)
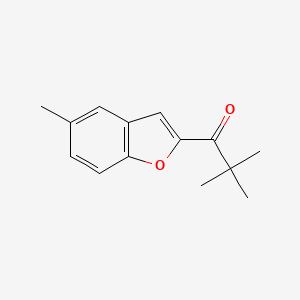
![3-{[(Tert-butoxy)carbonyl]amino}-5-chlorobenzoic acid](/img/structure/B13626651.png)
![3-(Benzo[d]thiazol-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13626658.png)
